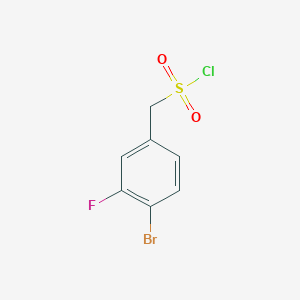

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

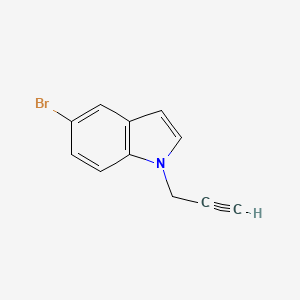

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride, also known as (4-Bromo-3-fluoro-m-toluenesulfonyl chloride, is an important intermediate compound used in organic synthesis. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and benzene. This compound has been extensively studied in recent years due to its versatile applications in the field of organic synthesis.

Wissenschaftliche Forschungsanwendungen

Pd-Catalyzed Cross-Coupling in Organic Synthesis

(Rosen et al., 2011) report the use of a palladium-catalyzed cross-coupling method involving methanesulfonyl chloride for synthesizing dofetilide, highlighting its efficiency and reduction of genotoxic impurities.

Enzyme Inhibition Studies

Methanesulfonyl fluoride, a related compound, is identified as an oxydiaphoric inhibitor of acetylcholinesterase by (Kitz & Wilson, 1963). This reveals its role in sulfonylating an enzyme group critical for normal catalytic activity.

Fluorination in Organic Chemistry

The work of (Makino & Yoshioka, 1987) demonstrates the utility of methanesulfonyl fluoride for selective fluorination in organic synthesis, showcasing its role in nucleophilic substitution reactions.

Novel Rearrangements and Bond Formation

(Ando et al., 2005) explore a unique sigmatropic rearrangement involving methanesulfonyl chloride, leading to the formation of novel fluorinated compounds via palladium-catalyzed reactions.

Electrochemical Properties in Ionic Liquids

The study by (Su et al., 2001) investigates the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, contributing to advancements in battery technology.

Structural Analysis of Sulfonamides

(Gowda et al., 2007) analyze the structure of N-(4-fluorophenyl)methanesulfonamide, revealing insights into the geometry and biological activity potential of such compounds.

Synthesis of Fluorinated Compounds

(Ogasawara et al., 2009) demonstrate the synthesis of monofluoromethylated allenes, showcasing the role of methanesulfonyl derivatives in the creation of biologically relevant structures.

Cyclization and Addition Reactions

In the field of synthetic chemistry, (Ivanov et al., 2014) discuss the use of sulfonylated compounds in electrophilic cyclization and addition reactions, emphasizing the versatility of these reagents.

Kinetics of Hydrolysis Reactions

(King & Lam, 1993) focus on the mechanisms of hydrolysis of methanesulfonyl chloride, contributing to a deeper understanding of organic sulfur reaction mechanisms.

Effect of Fluoride on Enzymatic Reactions

The interaction of fluoride with methanesulfonates in enzymatic processes is examined by (Greenspan & Wilson, 1970), providing insights into biochemical pathways.

Synthesis of Sulfonyl Pyrrolidines

(Craig et al., 2000) describe the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, highlighting the use of lithiated sulfonyl methane in creating complex organic structures.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, (4-Bromo-3-fluorophenyl)methanesulfonyl chloride likely interacts with its targets through a process involving oxidative addition and transmetalation . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Result of Action

It is known to participate in the suzuki–miyaura coupling reaction , contributing to the formation of carbon–carbon bonds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, contact with water liberates toxic gas .

Eigenschaften

IUPAC Name |

(4-bromo-3-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGWQXJZGISKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536732-85-0 |

Source

|

| Record name | (4-bromo-3-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)